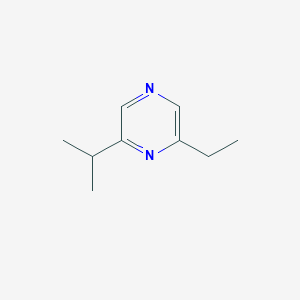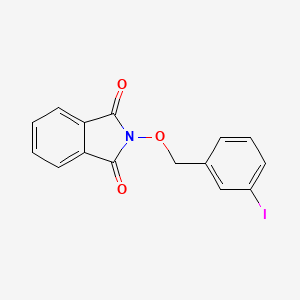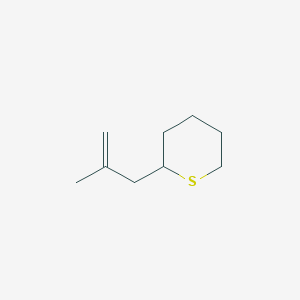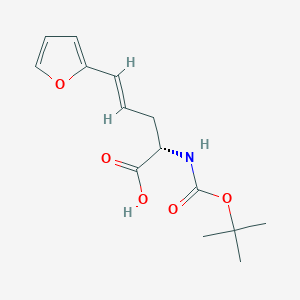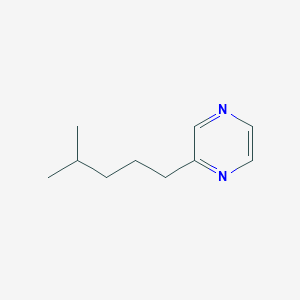
2-(4-Methylpentyl)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylpentyl)pyrazine is a nitrogen-containing heterocyclic compound belonging to the pyrazine family. Pyrazines are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agriculture, and food industries. The unique structure of this compound, which includes a pyrazine ring substituted with a 4-methylpentyl group, contributes to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylpentyl)pyrazine typically involves the cyclization of α-aminoketones or α-aminoaldehydes. One common method is the condensation of a 1,2-diketone with a 1,2-diamine under acidic conditions . This reaction forms the pyrazine ring, and subsequent alkylation introduces the 4-methylpentyl group.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of transition metal catalysts, such as palladium or nickel, can facilitate the cyclization and alkylation steps. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
化学反応の分析
Types of Reactions: 2-(4-Methylpentyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert the pyrazine ring to a dihydropyrazine derivative.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can introduce new functional groups onto the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Halogenated or nitrated pyrazine derivatives.
科学的研究の応用
2-(4-Methylpentyl)pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role as a signaling molecule in microbial and plant systems.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized as a flavoring agent in the food industry due to its aromatic properties.
作用機序
The mechanism of action of 2-(4-Methylpentyl)pyrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response.
類似化合物との比較
3-Ethyl-2,5-dimethylpyrazine: Known for its role as a pheromone in ants.
2,5-Dimethyl-3-(2-methylbutyl)-pyrazine: Used for chemical defense by certain insects.
Uniqueness: 2-(4-Methylpentyl)pyrazine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its distinct aroma and potential therapeutic applications make it a valuable compound in various fields.
特性
分子式 |
C10H16N2 |
|---|---|
分子量 |
164.25 g/mol |
IUPAC名 |
2-(4-methylpentyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-9(2)4-3-5-10-8-11-6-7-12-10/h6-9H,3-5H2,1-2H3 |
InChIキー |
RQKKGGNHKZAOOG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC1=NC=CN=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)

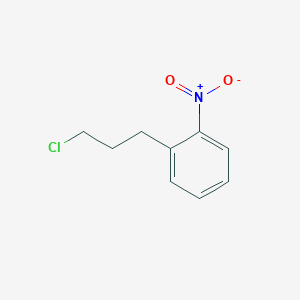
![4-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102317.png)

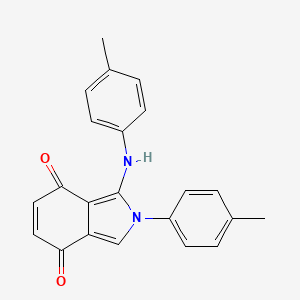
![2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13102335.png)
